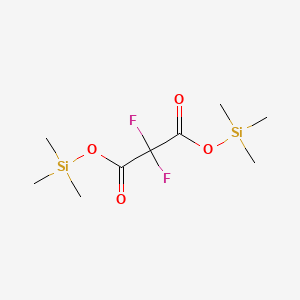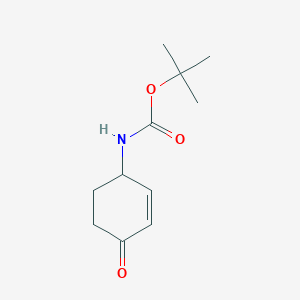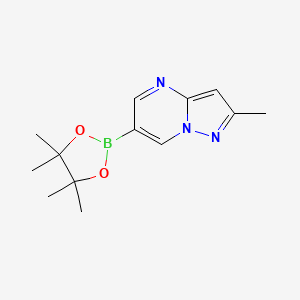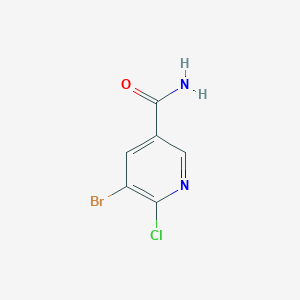
3-(4-(Trifluoromethyl)phenyl)propane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-(Trifluoromethyl)phenyl)propane-1-sulfonyl chloride, also known as TPSCl, is a chemical compound that has garnered significant attention in the world of scientific research. TPSCl is a sulfonyl chloride that is used as a reagent in organic synthesis. It is primarily used for the preparation of sulfonyl chlorides, sulfonamides, and sulfonate esters. TPSCl is a highly reactive compound that is widely used in the pharmaceutical industry for the synthesis of various drugs.
Scientific Research Applications
Organic Synthesis Applications
Trifluoromethylsulfonylation :3-(4-(Trifluoromethyl)phenyl)propane-1-sulfonyl chloride is extensively used in organic synthesis, particularly in the trifluoromethylsulfonylation of aromatic and heteroaromatic compounds. This process is crucial for introducing trifluoromethyl groups, which significantly influence the biological activity and physical properties of molecules. Guyon et al. (2017) highlighted its application in the direct trifluoromethylation and trifluoromethylsulfonylation of various substrates, showcasing the compound's versatility and importance in medicinal chemistry and material science (Guyon, H., Chachignon, H., & Cahard, D., 2017).
Electrophilic Trifluoromethylthiolation :Another novel application of 3-(4-(Trifluoromethyl)phenyl)propane-1-sulfonyl chloride is in the metal-free electrophilic trifluoromethylthiolation of indole derivatives, as demonstrated by Chachignon et al. (2016). This method is significant for its metal-free approach, broadening the scope for synthesizing SCF3-containing compounds, which are valuable in pharmaceuticals and agrochemicals (Chachignon, H., Maeno, M., Kondo, H., Shibata, N., & Cahard, D., 2016).
Materials Science Applications
Fuel Cell Technology :In the realm of materials science, this compound is utilized in the synthesis of sulfonated block copolymers containing fluorenyl groups for fuel cell applications. Bae et al. (2009) synthesized a series of sulfonated poly(arylene ether sulfone)s block copolymers, demonstrating improved proton conductivity and mechanical properties, making them promising materials for fuel cell membranes (Bae, B., Miyatake, K., & Watanabe, M., 2009).
Proton Exchange Membranes :Kim et al. (2008) further explored the application of sulfonated poly(arylene ether sulfone)s in creating comb-shaped proton exchange membranes for fuel cell applications. These membranes exhibited high proton conductivity and thermal stability, underscoring the critical role of 3-(4-(Trifluoromethyl)phenyl)propane-1-sulfonyl chloride in developing advanced materials for energy conversion (Kim, D., Robertson, G., & Guiver, M., 2008).
properties
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]propane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3O2S/c11-17(15,16)7-1-2-8-3-5-9(6-4-8)10(12,13)14/h3-6H,1-2,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDENRLIXAWCDNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCS(=O)(=O)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Trifluoromethyl)phenyl]propane-1-sulfonyl chloride | |
CAS RN |
2095409-80-4 |
Source


|
| Record name | 3-[4-(trifluoromethyl)phenyl]propane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,8As)-N'-hydroxy-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboximidamide](/img/structure/B2715251.png)




![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methylbutyl)acetamide](/img/structure/B2715261.png)



![(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2715265.png)


![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-propylpentanamide](/img/structure/B2715269.png)
![N-(2-fluorobenzyl)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2715271.png)